4-(Butoxycarbonyl)phenyl piperazine-1-carboxylate
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Overview
Description
4-(Butoxycarbonyl)phenyl piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxycarbonyl)phenyl piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with 4-carboxyphenyl isocyanate. The reaction is carried out in an organic solvent such as acetonitrile, with triethylamine as a base to neutralize the hydrogen chloride produced during the reaction . The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of continuous flow reactors ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Butoxycarbonyl)phenyl piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Butoxycarbonyl)phenyl piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Butoxycarbonyl)phenyl piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways . The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(2-formylphenyl)piperazine: This compound has a similar structure but contains a formyl group instead of a butoxycarbonyl group.
1-Boc-4-(3-ethylbenzoate)piperazine: This compound has an ethylbenzoate group instead of a butoxycarbonyl group.
Uniqueness
4-(Butoxycarbonyl)phenyl piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The butoxycarbonyl group provides stability and solubility, making the compound suitable for various applications in research and industry .
Properties
CAS No. |
62939-00-8 |
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Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
(4-butoxycarbonylphenyl) piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-2-3-12-21-15(19)13-4-6-14(7-5-13)22-16(20)18-10-8-17-9-11-18/h4-7,17H,2-3,8-12H2,1H3 |
InChI Key |
HEXPCGXWZUHHOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)N2CCNCC2 |
Origin of Product |
United States |
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